molecular formula C11H10Cl2N2O3 B12886144 5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate CAS No. 88015-95-6

5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate

Cat. No.: B12886144
CAS No.: 88015-95-6
M. Wt: 289.11 g/mol
InChI Key: DPINNCAJIUQGKM-UHFFFAOYSA-N
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Description

5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate is a chemical compound that features a pyrrolidine ring and a carbamate group attached to a 3,4-dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichlorophenyl isocyanate with 5-oxopyrrolidine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The 3,4-dichlorophenyl moiety may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate is unique due to the combination of the pyrrolidine ring and the 3,4-dichlorophenyl moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

88015-95-6

Molecular Formula

C11H10Cl2N2O3

Molecular Weight

289.11 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C11H10Cl2N2O3/c12-8-2-1-6(3-9(8)13)15-11(17)18-7-4-10(16)14-5-7/h1-3,7H,4-5H2,(H,14,16)(H,15,17)

InChI Key

DPINNCAJIUQGKM-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)OC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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